8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
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Overview
Description
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a chemical compound with the molecular formula C10H10BrNO. It is a brominated derivative of benzo[c]azepinone, characterized by a seven-membered ring structure fused to a benzene ring, with a bromine atom at the 8th position .
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The bromine atom in the compound could potentially form halogen bonds with amino acid residues in target proteins, influencing their function .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain unknown .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its targets and mode of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound should be stored at room temperature in a dark place and in an inert atmosphere . These conditions help maintain the compound’s stability and ensure its efficacy when used.
Preparation Methods
The synthesis of 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states or functional groups on the benzo[c]azepinone ring.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one: Lacks the bromine atom, which can affect its reactivity and biological activity.
8-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: Contains a fluorine atom, which can significantly alter its reactivity and interactions.
Properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-2-benzazepin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-4-3-7-2-1-5-12-10(13)9(7)6-8/h3-4,6H,1-2,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHJXRYJZFFFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)C(=O)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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